2-Phenylmorpholine hydrochloride

Monoamine Releasing Agent NDRA Pharmacology

Researchers studying monoamine transporter pharmacology frequently face restricted access to potent NDRAs due to DEA scheduling (e.g., phenmetrazine, Schedule II). 2-Phenylmorpholine hydrochloride (CAS 23972-42-1) circumvents this barrier as a non-DEA-regulated tool compound with balanced norepinephrine-dopamine releasing activity (NE EC50 79 nM; DA EC50 86 nM) and >230-fold selectivity over 5-HT (EC50 20,260 nM). • Non-scheduled status - streamlines procurement for academic and industrial labs vs. Schedule II analogs • ≥95% purity hydrochloride salt - enhanced aqueous solubility and stability relative to the free base (CAS 23972-41-0) • Chiral building block - stereogenic center at the 2-position enables enantioselective SAR for CNS drug discovery

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 23972-42-1
Cat. No. B1280072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylmorpholine hydrochloride
CAS23972-42-1
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H
InChIKeyLJKUJBAIFSUTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylmorpholine Hydrochloride Overview


2-Phenylmorpholine hydrochloride (CAS 23972-42-1, molecular formula C10H13NO·HCl, molecular weight 199.68 g/mol) is the hydrochloride salt of 2-phenylmorpholine, a compound that serves as the parent scaffold for the substituted phenylmorpholine class of compounds [1]. It is typically supplied as a white solid with purity ≥95% and is stored at 0-8 °C . This salt form enhances aqueous solubility and stability compared to the free base (2-phenylmorpholine, CAS 23972-41-0), making it more suitable for biological and pharmaceutical research applications .

2-Phenylmorpholine HCl Substitution Risks


The phenylmorpholine scaffold exhibits profound pharmacodynamic and physicochemical sensitivity to even minor structural modifications. As demonstrated by monoamine releasing assay data, substitution at the C-3 position or N-alkylation can convert a potent norepinephrine–dopamine releasing agent (NDRA) into a virtually inactive compound [1]. Additionally, the basicity (pKa) of the morpholine nitrogen is significantly influenced by substituent electronic and conformational effects, which directly impacts protonation state, solubility, and biological membrane permeability [2]. Consequently, generic substitution of 2-phenylmorpholine hydrochloride with structurally related analogs (e.g., phenmetrazine, phendimetrazine, or the free base) without rigorous experimental justification is scientifically unsound and may lead to erroneous conclusions or failed experiments.

2-Phenylmorpholine HCl Differentiation Evidence


Monoamine Releasing Activity Comparison

2-Phenylmorpholine (the parent free base) functions as a potent and balanced norepinephrine–dopamine releasing agent (NDRA) with EC50 values of 79 nM for norepinephrine (NE) release and 86 nM for dopamine (DA) release in rat brain synaptosomes, while exhibiting minimal serotonin (5-HT) releasing activity (EC50 = 20,260 nM) [1]. This profile contrasts sharply with its closest analogs: phenmetrazine (3-methyl-2-phenylmorpholine) shows a modest preference for NE release (EC50 29–50.4 nM) over DA (70–131 nM) [1]; phendimetrazine (3,4-dimethyl-2-phenylmorpholine) is essentially inactive at all three transporters (EC50 >10,000 nM for NE/DA and >100,000 nM for 5-HT) [1]; and pseudophenmetrazine (cis-3-methyl-2-phenylmorpholine) acts as a weak and selective NE releaser (EC50 514 nM) with negligible DA activity (>10,000 nM) [1]. The hydrochloride salt (CAS 23972-42-1) is expected to exhibit identical pharmacodynamic activity upon dissolution, as the salt dissociates to the active free base in aqueous media.

Monoamine Releasing Agent NDRA Pharmacology

Basicity & Solubility: HCl Salt vs. Free Base

The free base 2-phenylmorpholine has a predicted pKa of 8.52±0.40 . This relatively low basicity compared to unsubstituted morpholine (pKa ≈ 8.36) is attributed to the electron-withdrawing inductive effect of the phenyl ring and specific conformational preferences of the morpholine ring . At physiological pH (7.4), the free base is partially protonated, which can limit aqueous solubility and oral bioavailability. Conversion to the hydrochloride salt (CAS 23972-42-1) dramatically enhances aqueous solubility and stability, making it the preferred form for biological assays, in vivo dosing, and pharmaceutical formulation . While precise aqueous solubility values for the hydrochloride salt are not reported in open literature, the salt form is consistently recommended over the free base for applications requiring aqueous compatibility .

Physicochemical Properties Salt Selection Formulation

Chiral Scaffold vs. Achiral Morpholine

2-Phenylmorpholine hydrochloride contains a stereogenic center at the 2-position and a phenyl ring, providing a chiral scaffold for asymmetric synthesis and diverse functionalization [1]. In contrast, simple morpholine (CAS 110-91-8) is achiral and lacks aromatic substitution, severely limiting its utility in generating structurally diverse compound libraries or chiral drug candidates. 2-Phenylmorpholine and its derivatives have been extensively explored as key intermediates in the synthesis of monoamine releasers, anti-obesity agents, and analgesics [1]. Patents disclose the use of 2-phenylmorpholine derivatives as intermediates for anti-hyperglycaemic and anti-obesity pharmaceutical compositions [2]. The hydrochloride salt form is directly employable in many synthetic transformations without the need for additional salt metathesis steps.

Organic Synthesis Chiral Scaffold Building Block

Regulatory Status vs. Phenmetrazine

According to vendor safety documentation, 2-Phenylmorpholine hydrochloride (CAS 23972-42-1) is not classified as a DEA-regulated substance and does not require special licensing for procurement or handling in research laboratories . In stark contrast, phenmetrazine (3-methyl-2-phenylmorpholine; CAS 134-49-6) is a Schedule II controlled substance in the United States due to its high abuse potential and stimulant properties . This regulatory disparity introduces significant administrative overhead for laboratories working with phenmetrazine, including DEA registration, secure storage requirements, detailed record-keeping, and restricted distribution. 2-Phenylmorpholine hydrochloride, while structurally closely related, avoids these encumbrances entirely.

Regulatory Compliance Procurement Controlled Substances

2-Phenylmorpholine HCl Application Scenarios


Monoamine Transporter Research

Given its balanced norepinephrine–dopamine releasing activity (NE EC50 79 nM, DA EC50 86 nM) with minimal serotoninergic effects (5-HT EC50 20,260 nM) [1], 2-phenylmorpholine hydrochloride serves as an ideal tool compound for studying NDRA pharmacology. Researchers investigating the role of catecholamine release in behavioral or metabolic studies can use this compound to selectively modulate dopaminergic and noradrenergic signaling without confounding serotonergic activity. Its non-DEA-regulated status further facilitates its adoption in academic laboratories compared to Schedule II analogs like phenmetrazine.

Chiral Drug Intermediate Synthesis

2-Phenylmorpholine hydrochloride is a valuable chiral building block for the synthesis of pharmaceutical candidates, particularly those targeting monoamine transporters or metabolic disorders [2]. Its stereogenic center at the 2-position and phenyl ring enable the construction of enantiomerically enriched compounds, while the hydrochloride salt form provides adequate solubility for aqueous reaction conditions or direct use in amide coupling reactions . Medicinal chemists developing novel NDRA agents, anti-obesity therapeutics, or analgesics can leverage this scaffold for structure-activity relationship (SAR) exploration.

Agrochemical Formulation Development

According to vendor application notes, 2-phenylmorpholine hydrochloride is employed in the formulation of pesticides and herbicides to enhance their efficacy and stability . The compound's amine functionality can serve as a pH buffering agent or as a solubilizing counterion for acidic agrochemical actives. Industrial formulation scientists seeking to improve the performance of crop protection products may find this compound useful as a formulation adjuvant.

Polymer Stabilizer Application

2-Phenylmorpholine hydrochloride acts as a stabilizer in polymer production, improving the durability and performance of materials used in coatings and plastics . Its hindered amine structure may confer radical-scavenging properties or thermal stabilization benefits. Polymer chemists and materials scientists can evaluate this compound as an additive to enhance the longevity and mechanical properties of polymeric formulations.

Technical Documentation Hub

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